9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene
Overview
Description
9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene is an organic compound that belongs to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications. This compound, in particular, is characterized by the presence of two ethoxyphenyl groups and a chlorine atom attached to the anthracene core.
Mechanism of Action
Target of Action
2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is a derivative of anthracene . Anthracene-based derivatives are commonly used in applications such as organic light-emitting diodes (OLEDs) and triplet–triplet annihilation upconversion . The primary targets of this compound are the organic materials in these devices, where it acts as a fluorescent dye or a dopant for organic semiconductors .
Mode of Action
The compound interacts with its targets by emitting light when excited. This is due to the presence of conjugated pi electrons in the anthracene core and the phenyl rings. When these electrons absorb energy, they can move to a higher energy state, and when they return to their ground state, they emit energy in the form of light .
Biochemical Pathways
Anthracene derivatives are known to be involved in the photophysical properties of the materials they are incorporated into . They can affect the optical properties of these materials, influencing their absorption and emission spectra .
Pharmacokinetics
It’s worth noting that the compound exhibits high thermal stability , which could impact its behavior and longevity in various applications.
Result of Action
The primary result of the action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene is the emission of light. Specifically, it is used in lightsticks where it emits green light . This light emission is a result of the energy absorbed by the compound being released as photons of light, a process known as fluorescence .
Action Environment
The action of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene can be influenced by various environmental factors. For instance, the intensity and wavelength of the light emitted by the compound can be affected by the surrounding temperature and the presence of other chemicals . Additionally, the compound’s stability and longevity can be influenced by factors such as exposure to light and heat .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene are not fully understood due to the limited research available. It is known that anthracene-based derivatives can interact with various biomolecules. For instance, they can affect the optical properties of different substituents
Cellular Effects
Given its use in chemiluminescence research , it may influence cell function by interacting with cellular signaling pathways or affecting gene expression
Molecular Mechanism
It is known that anthracene derivatives can exhibit fluorescence properties due to their polycyclic aromatic hydrocarbon system . This suggests that 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity.
Temporal Effects in Laboratory Settings
Anthracene-based derivatives are known for their high thermal stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. The process involves the coupling of 2-chloroanthracene with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthracenes, quinones, and dihydro derivatives. These products have distinct photophysical properties and are used in different applications.
Scientific Research Applications
9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene has several scientific research applications, including:
Chemistry: Used as a fluorescent probe and in the study of photophysical properties.
Biology: Employed in bioimaging and as a marker in biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-9,10-bis(phenylethynyl)anthracene
- 9,10-Bis(4-methoxyphenyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9,10-Bis(4-ethoxyphenyl)-2-chloroanthracene is unique due to the presence of ethoxy groups, which enhance its solubility and photophysical properties compared to other similar compounds. The chlorine atom also provides a site for further functionalization, making it versatile for various applications .
Properties
IUPAC Name |
2-chloro-9,10-bis(4-ethoxyphenyl)anthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClO2/c1-3-32-23-14-9-20(10-15-23)29-25-7-5-6-8-26(25)30(28-19-22(31)13-18-27(28)29)21-11-16-24(17-12-21)33-4-2/h5-19H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVZBUUPBPFZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)OCC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617264 | |
Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135965-21-8 | |
Record name | 2-Chloro-9,10-bis(4-ethoxyphenyl)anthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10617264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 135965-21-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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